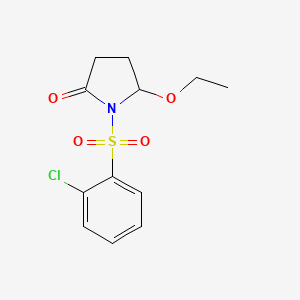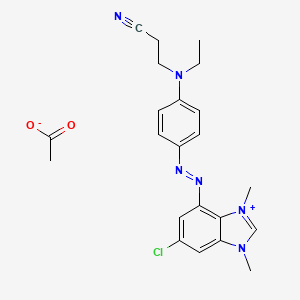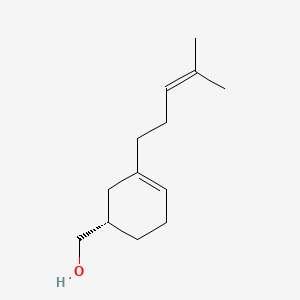
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is a chemical compound with a molecular formula of C7H12O. It is also known by other names such as 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene . This compound is a cyclohexene derivative and is found in essential oils of various citrus varieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- typically involves the hydrogenation of cyclohexene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils or through chemical synthesis using cyclohexene as a starting material. The process may include distillation and purification steps to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexene-1-carbinol
- 1-Hydroxymethyl-3-cyclohexene
- Cyclohex-3-en-1-ylmethanol
Uniqueness
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications .
Properties
CAS No. |
72403-68-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13-14H,3-4,6,8-10H2,1-2H3/t13-/m0/s1 |
InChI Key |
OCWPZKYJUSNHGL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CCCC1=CCC[C@@H](C1)CO)C |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
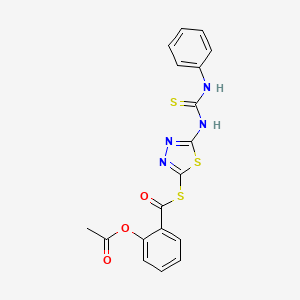
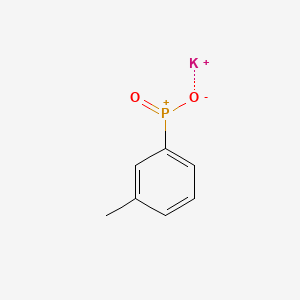
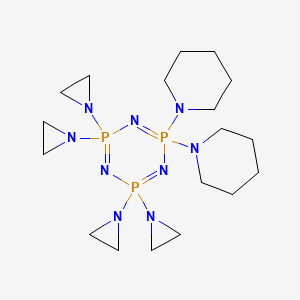

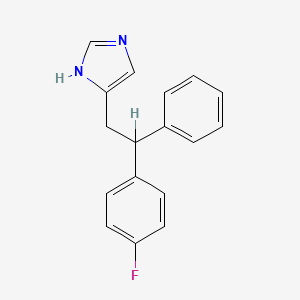

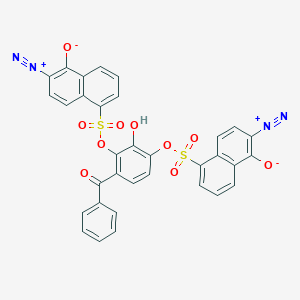


![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

